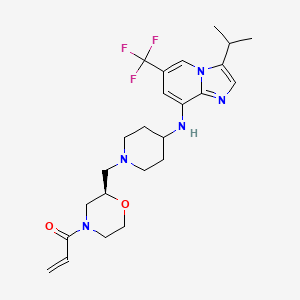
Cdk7/9-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7/9-IN-1 is a small-molecule inhibitor that targets cyclin-dependent kinases 7 and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle and transcription. Inhibiting these kinases can disrupt the proliferation of cancer cells, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7/9-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cdk7/9-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce side effects .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made to this compound. These products can include derivatives with improved pharmacokinetic properties or increased potency against target kinases .
Scientific Research Applications
Cdk7/9-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Cdk7/9-IN-1 exerts its effects by binding to the active sites of cyclin-dependent kinases 7 and 9, inhibiting their activity. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the cyclin-dependent kinases themselves and associated proteins such as cyclin H and MAT1 .
Comparison with Similar Compounds
Similar Compounds
Cdk7-IN-1: A selective inhibitor of cyclin-dependent kinase 7.
Cdk9-IN-1: A selective inhibitor of cyclin-dependent kinase 9.
Uniqueness
Cdk7/9-IN-1 is unique in its dual inhibition of both cyclin-dependent kinase 7 and cyclin-dependent kinase 9, providing a broader spectrum of activity compared to inhibitors that target only one kinase. This dual inhibition can potentially lead to more effective disruption of cancer cell proliferation and survival .
Properties
Molecular Formula |
C24H32F3N5O2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
1-[(2R)-2-[[4-[[3-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]amino]piperidin-1-yl]methyl]morpholin-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H32F3N5O2/c1-4-22(33)31-9-10-34-19(15-31)14-30-7-5-18(6-8-30)29-20-11-17(24(25,26)27)13-32-21(16(2)3)12-28-23(20)32/h4,11-13,16,18-19,29H,1,5-10,14-15H2,2-3H3/t19-/m1/s1 |
InChI Key |
NLPHXSGNLCQYEN-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)C[C@@H]4CN(CCO4)C(=O)C=C)C(F)(F)F |
Canonical SMILES |
CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)CC4CN(CCO4)C(=O)C=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















